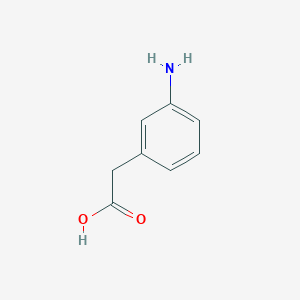
3-Aminophenylacetic acid
Cat. No. B014233
Key on ui cas rn:
14338-36-4
M. Wt: 151.16 g/mol
InChI Key: XUSKZLBLGHBCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07560548B2
Procedure details


Methanesulphonylchloride (1.70 ml) was added to a stirred mixture of 3-aminophenylacetic acid (3.2 g) and sodium carbonate (5.44 g) in water (36 ml), and the mixture was heated at 85° C. with stirring for 4 h, allowed to cool and acidified with conc. hydrochloric acid to pH 2. After leaving to stand at approximately 4° C. for 18 h, a solid was filtered off, and the residue washed with water and ether. The aqueous and ether filtrates were combined and evaporated in vacuo to give a solid, which was dissolved in hot water, the solution was filtered whilst still hot and the filtrate left to cool before standing at 4° C. for 18 h. The precipitated solid was filtered, washed with a small quantity of cold water and dried in vacuo to give the title compound as a pale yellow solid (0.417 g).






Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[NH2:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]([OH:16])=[O:15])[CH:10]=[CH:11][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[CH3:1][S:2]([NH:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]([OH:16])=[O:15])[CH:10]=[CH:11][CH:12]=1)(=[O:4])=[O:3] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
5.44 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After leaving
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at approximately 4° C. for 18 h
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue washed with water and ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered whilst still hot and the filtrate
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
WAIT
|
Type
|
WAIT
|
|
Details
|
before standing at 4° C. for 18 h
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a small quantity of cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)NC=1C=C(C=CC1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.417 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
